NMS-P515 (S)-Enantiomer Binding Affinity Versus (R)-Enantiomer in Surface Plasmon Resonance (SPR) Assay
NMS-P515, the (S)-enantiomer of the isoindolinone carboxamide series, binds PARP-1 with 110-fold higher affinity than the (R)-enantiomer as measured by surface plasmon resonance (SPR). The co-crystal structure reveals that the C1 methyl group of (R)-13 points toward Tyr896, forcing a ~10° outward rotation of the molecule and resulting in poorer binding site complementarity relative to NMS-P515 [1].
| Evidence Dimension | PARP-1 binding affinity (SPR Kd) |
|---|---|
| Target Compound Data | Kd = 0.016 μM (16 nM) |
| Comparator Or Baseline | (R)-13 enantiomer: Kd = 1.76 μM (1760 nM) |
| Quantified Difference | 110-fold improvement in binding affinity |
| Conditions | Surface plasmon resonance (SPR); recombinant human PARP-1 catalytic domain |
Why This Matters
This magnitude of stereochemistry-dependent affinity difference (110-fold) means that procurement of racemic material would introduce a dominant inactive component that could mask true potency readouts and confound structure-activity relationship interpretations.
- [1] Papeo G, Orsini P, Avanzi NR, et al. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Med Chem Lett. 2019;10(4):534-538. doi:10.1021/acsmedchemlett.8b00569 View Source
